Chlorphenoctium
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Overview
Description
Chlorphenoctium is a chemical compound known for its antihistaminic properties. It is often used in various medical and industrial applications due to its unique chemical structure and reactivity. The compound’s chemical formula is C31H41Cl2N3O7S2, and it has a molecular weight of 702.7 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorphenoctium involves multiple steps, starting with the preparation of its core structure. The process typically includes the reaction of 2,4-dichlorophenoxyacetic acid with octylamine to form an intermediate, which is then further reacted with dimethyl sulfate to yield the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the purity and yield of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher efficiency and lower cost. The use of automated systems and advanced monitoring techniques ensures consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
Chlorphenoctium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chlorphenoctium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cell signaling and receptor binding due to its antihistaminic properties.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and other histamine-related conditions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .
Mechanism of Action
Chlorphenoctium exerts its effects by binding to histamine receptors, thereby blocking the action of histamine. This prevents the typical allergic response, such as inflammation and itching. The compound primarily targets the H1 histamine receptor, inhibiting its activation and subsequent signaling pathways .
Comparison with Similar Compounds
Chlorphenoctium is unique compared to other antihistamines due to its specific chemical structure and reactivity. Similar compounds include:
Chlorpheniramine: Another antihistamine with a similar mechanism of action but different chemical structure.
Diphenhydramine: Known for its sedative effects, it also acts on H1 histamine receptors.
Loratadine: A non-sedating antihistamine with a longer duration of action .
This compound stands out due to its specific binding affinity and the range of reactions it can undergo, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
47166-61-0 |
---|---|
Molecular Formula |
C17H28Cl2NO+ |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
(2,4-dichlorophenoxy)methyl-dimethyl-octylazanium |
InChI |
InChI=1S/C17H28Cl2NO/c1-4-5-6-7-8-9-12-20(2,3)14-21-17-11-10-15(18)13-16(17)19/h10-11,13H,4-9,12,14H2,1-3H3/q+1 |
InChI Key |
MPFGBTBBXXRJCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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